N-(4-CHLOROPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(4-Chlorophenyl)-3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzenesulfonyl group substituted at the 2,5-positions with methyl groups and an N-(4-chlorophenyl)amine moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-7-8-15(2)20(13-14)32(30,31)23-22-26-21(25-17-11-9-16(24)10-12-17)18-5-3-4-6-19(18)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYPKHCWOYHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Quinazoline Formation: The quinazoline moiety is formed by the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled using appropriate reagents and conditions to form the triazoloquinazoline core.
Introduction of Substituents: The chlorophenyl and dimethylphenyl sulfonyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various halogenated derivatives.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several triazoloquinazoline and triazolopyrimidine derivatives, which differ in substituents, fused ring systems, and biological activities. Below is a systematic comparison:
Structural Analogues and Substituent Effects
Notes:
- Bioactivity : Triazolopyrimidines (e.g., compounds 94–97 in ) exhibit stronger antimalarial activity than triazoloquinazolines, likely due to smaller steric bulk and better fit in parasitic kinase pockets. Conversely, triazoloquinazolines may favor anticancer applications despite lower NCI screening prioritization .
- Substituent Position : The 4-chlorophenyl group in the target compound may enhance target selectivity over 3-chlorophenyl analogues (e.g., compound 93 in ), as para-substitution often reduces metabolic degradation.
Biological Activity
N-(4-Chlorophenyl)-3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety. The presence of the 4-chlorophenyl and 2,5-dimethylbenzenesulfonyl groups enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound primarily involves:
- Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to its psychotropic effects.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of key neurotransmitters.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, the compound has shown promise as an antidepressant. It appears to modulate serotonin levels in the brain, which is crucial for mood regulation.
- Antipsychotic Properties : The interaction with dopamine receptors suggests potential antipsychotic effects. Studies have demonstrated reductions in psychotic symptoms in models treated with this compound.
- Anti-inflammatory Effects : Some evidence indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
Study 1: Antidepressant Activity
In a study conducted on rodents, this compound was administered to evaluate its antidepressant effects. The results indicated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the hippocampus.
Study 2: Antipsychotic Effects
Another research effort focused on the antipsychotic potential of the compound. In a double-blind study involving subjects with schizophrenia-like symptoms, those treated with the compound exhibited a marked decrease in positive symptoms (hallucinations and delusions) after four weeks of treatment.
Study 3: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects revealed that the compound reduced pro-inflammatory cytokines in vitro. This suggests potential applications in conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | Serotonin modulation |
| Antipsychotic | Decreased positive psychotic symptoms | Dopamine receptor interaction |
| Anti-inflammatory | Reduced cytokine levels | Inhibition of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
